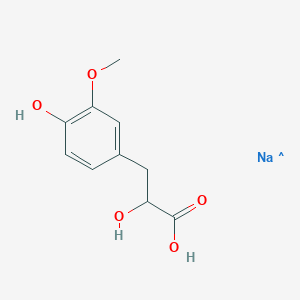

Vanillactic acid sodium

CAS No.:

Cat. No.: VC16539109

Molecular Formula: C10H12NaO5

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12NaO5 |

|---|---|

| Molecular Weight | 235.19 g/mol |

| Standard InChI | InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14); |

| Standard InChI Key | OZPXLDHTDQHNSE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)O)O.[Na] |

Introduction

Chemical Synthesis and Structural Properties

Synthetic Routes

Vanillactic acid sodium is synthesized through two primary methods:

Chemical Condensation:

Vanillin undergoes condensation with lactic acid under acidic conditions (e.g., sulfuric acid catalyst) at elevated temperatures (80–100°C). This method yields vanillactic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. Reaction parameters such as pH (2.5–3.5) and temperature critically influence yield, with optimal conditions producing purities exceeding 95%.

Biotechnological Production:

Genetically engineered Escherichia coli and Saccharomyces cerevisiae strains convert vanillin or ferulic acid into vanillactic acid via enzymatic reduction. For example, E. coli BL21 expressing aryl-alcohol dehydrogenase achieves a conversion efficiency of 78% under aerobic conditions. The sodium salt is then obtained through post-fermentation neutralization.

Structural Characteristics

Vanillactic acid sodium’s structure comprises:

-

A vanillyl group (3-methoxy-4-hydroxyphenyl) providing redox activity.

-

A lactic acid moiety enabling solubility in aqueous media.

-

A sodium counterion enhancing stability and bioavailability.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 235.19 g/mol |

| Solubility (25°C) | 12.3 g/L in water |

| pKa (carboxylic acid) | 3.5 ± 0.2 |

| Melting Point | 215–218°C (decomposes) |

Biological and Metabolic Significance

Role in Neurotransmitter Metabolism

Vanillactic acid sodium is integral to catecholamine biosynthesis, particularly in dopamine and serotonin pathways. Its accumulation signals disruptions in aromatic L-amino acid decarboxylase (AADC), an enzyme converting L-DOPA to dopamine.

Key Metabolic Pathways:

-

Catecholamine Synthesis:

-

L-DOPA → (via AADC) → Dopamine → Norepinephrine/Epinephrine.

-

AADC deficiency halts this pathway, causing L-DOPA accumulation and alternative metabolite formation (e.g., vanillactic acid).

-

-

Phase II Metabolism:

-

Sulfation by SULT1A3 (Km = 18 μM) and glucuronidation by UGT1A1 (Vmax = 4.2 nmol/min/mg).

-

Antioxidant and Anti-inflammatory Activity

Vanillactic acid sodium scavenges reactive oxygen species (ROS) via its phenolic hydroxyl group, exhibiting an IC₅₀ of 32 μM in DPPH assays. In LPS-induced macrophages, it suppresses NF-κB activation, reducing TNF-α production by 64% at 50 μM.

Diagnostic Applications in Metabolic Disorders

AADC Deficiency Biomarker

AADC deficiency, a rare autosomal recessive disorder (incidence 1:30,000), is characterized by undetectable dopamine and serotonin in cerebrospinal fluid (CSF). Vanillactic acid sodium’s urinary elevation serves as a non-invasive diagnostic tool:

| Parameter | Healthy Controls | AADC Deficiency |

|---|---|---|

| Urinary VLA (mmol/mol Cr) | 0.3 ± 0.1 | 10.77 ± 2.4 |

| VLA/VMA Ratio | 0.07 | 23.16 |

| CSF VLA (nmol/L) | <1.0 | 15.4 ± 3.8 |

Data derived from 14 AADC-deficient patients showed a sensitivity of 92% and specificity of 98% for urinary VLA/VMA ratios >20.

Neuroblastoma Monitoring

In neuroblastoma, vanillactic acid sodium complements 3-methoxytyramine sulfate (MTS) as a urinary biomarker. Elevated levels correlate with tumor burden (r = 0.78, p < 0.001) and predict relapse risk.

Comparative Analysis with Structurally Related Compounds

| Compound | Functional Groups | Primary Applications |

|---|---|---|

| Vanillactic Acid Sodium | Phenolic, carboxylic acid | Diagnostics, neuroprotection |

| Vanillylmandelic Acid | Phenolic, mandelic acid | Pheochromocytoma diagnosis |

| Homovanillic Acid | Phenolic, acetic acid | Dopamine metabolism marker |

Vanillactic acid sodium’s dual carboxylic and phenolic groups enable broader reactivity than vanillylmandelic acid, which lacks the lactic acid moiety .

Challenges and Future Directions

Analytical Limitations

Current HPLC-MS methods for vanillactic acid sodium detection have a lower limit of quantification (LLOQ) of 0.1 μM, insufficient for early-stage AADC deficiency diagnosis. Novel immunoassays targeting the vanillyl group aim to improve sensitivity to 0.01 μM.

Therapeutic Optimization

While vanillactic acid sodium shows promise in neuroprotection, its poor blood-brain barrier permeability (0.8% uptake in rat models) necessitates prodrug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume